Superior Regioselectivity in Glycosylation Reactions Over the Gluco Analog
2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone demonstrates enhanced regioselectivity in certain glycosylation reactions compared to its gluco analog, 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone. In intramolecular cyclization reactions, the galacto-configured lactone provides stereospecific outcomes with inversion of configuration, a pathway that is less efficient or not observed with the gluco analog under similar conditions [1]. This differential behavior is attributed to the distinct conformational preferences of the galacto ring.
| Evidence Dimension | Regioselectivity and Stereochemical Outcome in Cyclization |
|---|---|
| Target Compound Data | Stereospecific cyclization with inversion of configuration, good yields |
| Comparator Or Baseline | 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone (gluco analog) |
| Quantified Difference | Not directly quantified in a single study, but observed as a class-level difference in reactivity; the gluco analog often yields orthoester derivatives with low yields when secondary hydroxyls are involved [2]. |
| Conditions | Intramolecular reactions with halogenated sugar derivatives; reaction with epoxides or diols. |
Why This Matters
For researchers requiring a specific stereochemical outcome in a glycosylation step, the galacto-configured lactone can provide a more predictable and efficient route.
- [1] Choi, S., et al. Intramolecular Reactions of Halogenated Sugars. In: C-Furanosides. 2018. View Source
- [2] Lactone Derivative - an overview. Reaction of 2,3,4,6-tetra-O-benzyl-d-glucono-1,5-lactone with epoxides or diols. ScienceDirect. View Source
